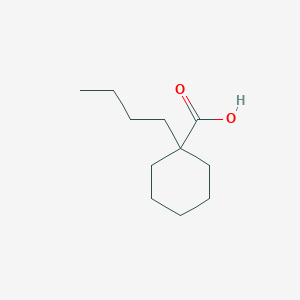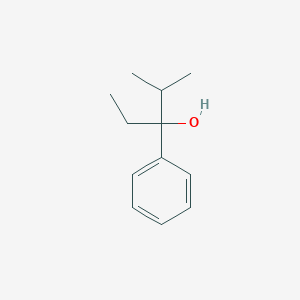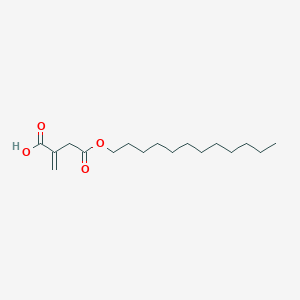
Mono-dodecyl itaconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-dodecyl itaconate is an organic compound with the molecular formula C17H30O4. It is a derivative of itaconic acid, where one of the carboxyl groups is esterified with a dodecyl group. This compound is known for its surfactant properties and is used in various industrial applications due to its ability to modify the surface properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-dodecyl itaconate can be synthesized through the esterification of itaconic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of itaconic acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Mono-dodecyl itaconate undergoes various chemical reactions, including:
Oxidation: The double bond in the itaconate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Mono-dodecyl itaconate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of mono-dispersed carbon nanotubes.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its anti-inflammatory properties due to its ability to modulate macrophage activity.
Mechanism of Action
Mono-dodecyl itaconate exerts its effects primarily through its surfactant properties. It can interact with various molecular targets, including cell membranes and proteins, to alter their surface characteristics. In biological systems, it can modulate the activity of macrophages by influencing the tricarboxylic acid cycle and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Diethyl itaconate
- Behenyl itaconate
- Itaconic acid mono-n-butyl ester
- Itaconic acid monomethyl ester
Comparison
Mono-dodecyl itaconate is unique due to its long dodecyl chain, which imparts distinct surfactant properties compared to shorter-chain itaconate derivatives. This makes it particularly effective in applications requiring strong surface activity and stability .
Properties
Molecular Formula |
C17H30O4 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-dodecoxy-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(18)14-15(2)17(19)20/h2-14H2,1H3,(H,19,20) |
InChI Key |
VANYYAXEJNLEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


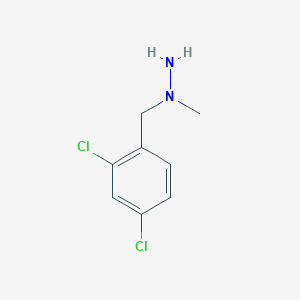

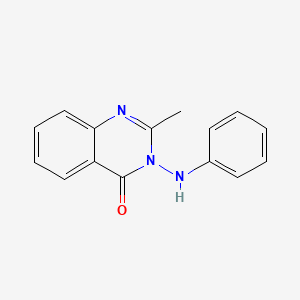
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)
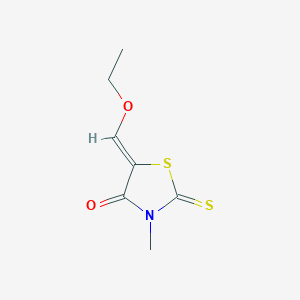
![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)

![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

